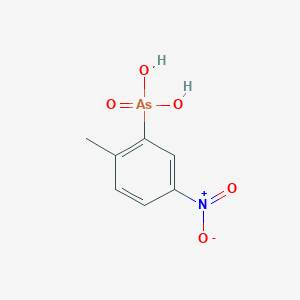
(2-Methyl-5-nitrophenyl)arsonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-5-nitrophenyl)arsonic acid is an organoarsenic compound with the chemical formula C7H8AsNO5. This compound is characterized by the presence of a methyl group, a nitro group, and an arsonic acid group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5-nitrophenyl)arsonic acid typically involves the nitration of 2-methylphenyl arsonic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts. The nitration process introduces a nitro group at the 5-position of the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization, is common to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methyl-5-nitrophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding arsonic acids.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The arsonic acid group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of arsonic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted arsonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Methyl-5-nitrophenyl)arsonic acid is utilized in several scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Methyl-5-nitrophenyl)arsonic acid involves its interaction with molecular targets, such as enzymes and proteins. The compound can inhibit or activate specific pathways, leading to various biological effects. The nitro group and arsonic acid group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Nitrophenyl)arsonic acid: Similar structure but lacks the methyl group.
(4-Nitrophenyl)arsonic acid: Nitro group positioned differently on the benzene ring.
(2-Methyl-4-nitrophenyl)arsonic acid: Similar structure with different positioning of the nitro group.
Uniqueness
(2-Methyl-5-nitrophenyl)arsonic acid is unique due to the specific positioning of the methyl and nitro groups, which influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it valuable in various research applications.
Eigenschaften
CAS-Nummer |
5434-38-8 |
|---|---|
Molekularformel |
C7H8AsNO5 |
Molekulargewicht |
261.06 g/mol |
IUPAC-Name |
(2-methyl-5-nitrophenyl)arsonic acid |
InChI |
InChI=1S/C7H8AsNO5/c1-5-2-3-6(9(13)14)4-7(5)8(10,11)12/h2-4H,1H3,(H2,10,11,12) |
InChI-Schlüssel |
QIYPYANJTKRINI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])[As](=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



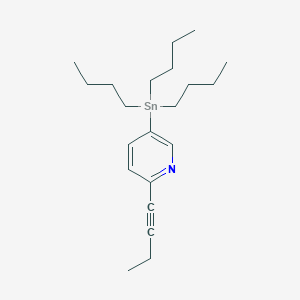
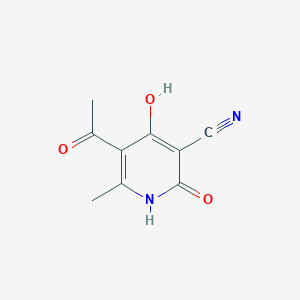

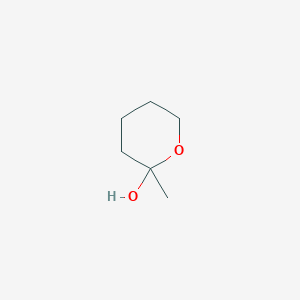
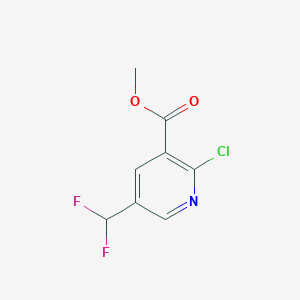

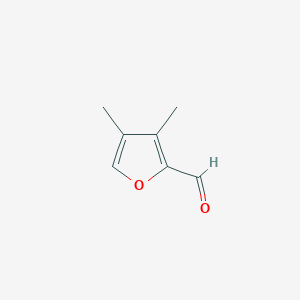


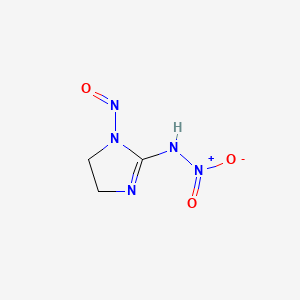
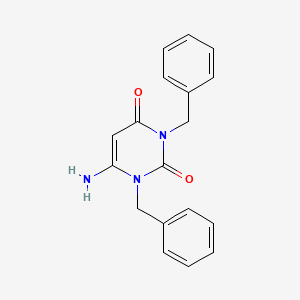
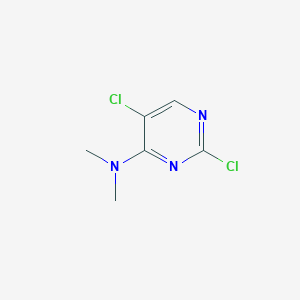
![[1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid](/img/structure/B13991298.png)
